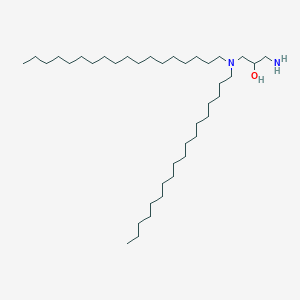
1-Amino-3-(dioctadecylamino)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(dioctadecylamino)propan-2-OL is a complex organic compound characterized by the presence of both amino and hydroxyl functional groups. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications. Its molecular structure allows it to interact with both hydrophilic and hydrophobic environments, which is a key feature in its functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(dioctadecylamino)propan-2-OL typically involves the reaction of 1,3-diaminopropane with octadecylamine under controlled conditions. The process generally includes:
Initial Reaction: The primary amine group of 1,3-diaminopropane reacts with octadecylamine in the presence of a suitable catalyst.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(dioctadecylamino)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
1-Amino-3-(dioctadecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific sites in the body.
Industry: Utilized in the formulation of cosmetics and personal care products, where its amphiphilic properties enhance the stability and efficacy of emulsions.
Mechanism of Action
The mechanism of action of 1-Amino-3-(dioctadecylamino)propan-2-OL involves its interaction with both hydrophilic and hydrophobic environments. This dual affinity allows it to:
Form Micelles: In aqueous solutions, it can form micelles that encapsulate hydrophobic molecules, facilitating their solubilization and transport.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery applications where membrane penetration is required.
Comparison with Similar Compounds
1-Amino-2-propanol: Another amino alcohol with similar properties but shorter alkyl chains.
1,3-Diaminopropane: A simpler diamine that lacks the long hydrophobic chains of 1-Amino-3-(dioctadecylamino)propan-2-OL.
Octadecylamine: A long-chain amine that shares the hydrophobic characteristics but lacks the amphiphilic nature.
Uniqueness: this compound is unique due to its combination of long hydrophobic chains and hydrophilic functional groups. This dual nature makes it particularly effective in applications requiring interaction with both polar and non-polar environments, such as in the formation of stable emulsions and in drug delivery systems.
Properties
CAS No. |
561297-37-8 |
|---|---|
Molecular Formula |
C39H82N2O |
Molecular Weight |
595.1 g/mol |
IUPAC Name |
1-amino-3-(dioctadecylamino)propan-2-ol |
InChI |
InChI=1S/C39H82N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(38-39(42)37-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38,40H2,1-2H3 |
InChI Key |
BBVNOUGQUZEJQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

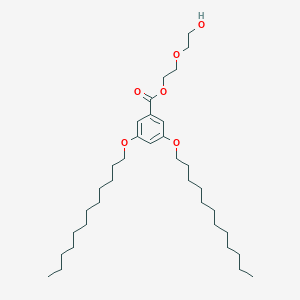
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)
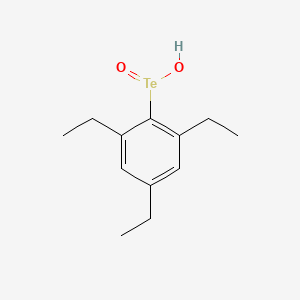
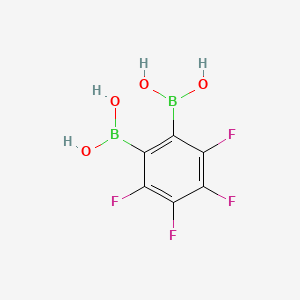
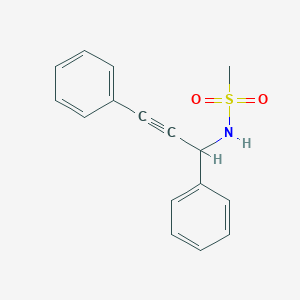
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)

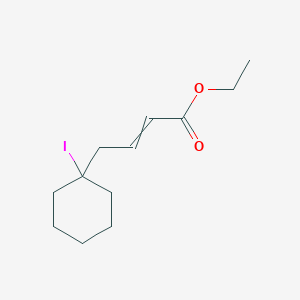
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
